3-Methyl-2-[2'-(methylsulfonyl)-4-biphenylyl]-5-(trifluoromethyl) quinoxaline
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Overview
Description
3-Methyl-2-[2'-(methylsulfonyl)-4-biphenylyl]-5-(trifluoromethyl) quinoxaline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoxaline core, which is a bicyclic structure containing nitrogen atoms, and several functional groups including methyl, methylsulfonyl, phenyl, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[2'-(methylsulfonyl)-4-biphenylyl]-5-(trifluoromethyl) quinoxaline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving precise control of temperature, pressure, and reagent concentrations. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[2'-(methylsulfonyl)-4-biphenylyl]-5-(trifluoromethyl) quinoxaline can undergo various types of chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The nitro groups in the quinoxaline core can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of nitro groups can produce amines.
Scientific Research Applications
3-Methyl-2-[2'-(methylsulfonyl)-4-biphenylyl]-5-(trifluoromethyl) quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-Methyl-2-[2'-(methylsulfonyl)-4-biphenylyl]-5-(trifluoromethyl) quinoxaline exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity. For instance, its anti-inflammatory effects are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also exhibit anti-inflammatory and antimicrobial activities.
Selective COX-2 inhibitors: Compounds like celecoxib and rofecoxib share similar anti-inflammatory mechanisms but differ in their chemical structures and side effect profiles.
Uniqueness
3-Methyl-2-[2'-(methylsulfonyl)-4-biphenylyl]-5-(trifluoromethyl) quinoxaline is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Properties
IUPAC Name |
3-methyl-2-[4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2O2S/c1-14-21(28-19-8-5-7-18(22(19)27-14)23(24,25)26)16-12-10-15(11-13-16)17-6-3-4-9-20(17)31(2,29)30/h3-13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKIRPKDPBHBRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N=C1C3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)C)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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